Product packaging for methane;2,2,2-trifluoroacetic acid(Cat. No.:)

methane;2,2,2-trifluoroacetic acid

Cat. No.: B10819478
M. Wt: 146.11 g/mol
InChI Key: AGICDAIAFPKXNJ-UHFFFAOYSA-N
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Description

Significance of Methane (B114726) Functionalization in Modern Chemistry

Methane's vast abundance makes it an attractive and low-cost feedstock for the chemical industry. wikipedia.org Functionalizing methane—that is, converting it into molecules with functional groups like methanol (B129727) or acetic acid—could revolutionize the production of fuels and chemical intermediates. wikipedia.org For instance, converting methane into methanol at the extraction site would create a liquid fuel that is far more economical to transport than gas. wikipedia.org This would not only tap into a massive resource but also provide a potential pathway towards a methanol-based economy. wikipedia.org The overarching goal is the selective conversion of methane and other light hydrocarbons into functionalized materials that are currently derived from less direct and more energy-intensive processes. nih.gov

Challenges in Selective Methane Carbon-Hydrogen Bond Activation

The primary obstacle in methane functionalization is the inertness of its C-H bond, which has a very high bond dissociation energy. wikipedia.org This stability makes methane relatively unreactive and difficult to transform under mild conditions. wikipedia.orgnih.gov A second major challenge is preventing the over-oxidation of the desired products. wikipedia.orgnih.gov Products of methane functionalization, such as methanol, are typically more reactive than methane itself. wikipedia.org This means that the reaction conditions required to break methane's C-H bond can easily lead to the further oxidation of the product, often all the way to carbon dioxide, which diminishes the selectivity and yield of the desired chemical. wikipedia.orgacs.org

Furthermore, achieving high selectivity for monofunctionalization is difficult; if a catalyst system is reactive enough to functionalize one C-H bond, it is often reactive enough to functionalize others, leading to a mixture of products. nih.gov The gaseous nature of methane also presents a challenge, as it requires a suitable solvent for reactions, but many solvents contain C-H bonds that are more easily activated than those in methane. wikipedia.org Overcoming these hurdles requires the development of highly selective catalysts that can operate under specific conditions to activate methane without degrading the more valuable products. numberanalytics.comacs.org

Overview of Trifluoroacetic Acid as a Unique Reaction Medium and Reagent

Trifluoroacetic acid (TFA), with the chemical formula CF₃CO₂H, has emerged as a critical component in systems designed for methane functionalization. kaist.ac.krmdpi.com It is a strong organic acid, approximately 34,000 times more acidic than acetic acid, due to the powerful electron-withdrawing effect of its three fluorine atoms. wikipedia.org This high acidity, combined with its ability to dissolve a range of organic compounds and its volatility, makes it a versatile solvent and reagent in organic synthesis. wikipedia.orgresearchgate.net

In the context of methane activation, trifluoroacetic acid-based systems offer a unique environment for the selective oxidation of methane to methyl trifluoroacetate (B77799) (MeTFA), a stable precursor to methanol. kaist.ac.krmdpi.comacs.org This reaction pathway is advantageous because MeTFA can be easily separated from the reaction mixture by distillation due to its low boiling point (43 °C). mdpi.com The process often involves a transition metal catalyst and an oxidant in a solution of trifluoroacetic acid, sometimes with the addition of trifluoroacetic anhydride (B1165640) (TFAA) to act as a dehydrating agent. kaist.ac.krmdpi.com The use of TFA helps to create a non-superacidic medium where the reaction can proceed under relatively mild conditions compared to other methods. mdpi.com Researchers have successfully used various catalysts, including those based on palladium, cobalt, and manganese, to facilitate the conversion of methane to MeTFA in a TFA medium. mdpi.comacs.orgacs.org

Detailed Research Findings

Recent research has focused on optimizing catalytic systems for the conversion of methane to methyl trifluoroacetate in trifluoroacetic acid. Various transition metals and oxidants have been explored to improve reaction efficiency and yield.

One area of study involves cobalt-catalyzed methane oxidation. The table below compares the performance of different cobalt catalysts in the aerobic oxidation of methane to methyl trifluoroacetate. The data highlights how the form of the catalyst significantly impacts its activity.

Table 1: Aerobic Methane Oxidation Using Various Cobalt Catalysts. mdpi.com
CatalystMeTFA Formed (mmol)Turnover Number (TON)
[Me₄N]₂CoCl₄8.268.26
CoCl₂ + 2 Me₄NCl5.525.52
Co(TFA)₂4.744.74
Co(NO₃)₂4.384.38
CoCl₂3.013.01
CoBr₂0.120.12
CoSO₄0.100.10

Reaction conditions: Catalyst (1 mmol), CH₄ (50 bar), O₂ (10 bar), HTFA (20 mL), TFAA (4 mL), 180 °C, 1 h. mdpi.com

The results indicate that the anionic complex, [Me₄N]₂CoCl₄, exhibits the highest catalytic activity. mdpi.com This is attributed to the increased solubility of the ionic form of the cobalt species in the polar trifluoroacetic acid medium, which facilitates the rapid formation of the active catalyst. mdpi.com

Further studies have investigated the effect of reaction parameters on the production of MeTFA. The following table shows how temperature affects the yield of MeTFA in a reaction catalyzed by [Me₄N]₂CoCl₄.

Table 2: Effect of Reaction Temperature on MeTFA Formation. mdpi.com
Temperature (°C)MeTFA Formed (mmol)
1502.85
1808.26
2007.52
2205.37

Reaction conditions: [Me₄N]₂CoCl₄ (1 mmol), CH₄ (50 bar), O₂ (10 bar), HTFA (20 mL), TFAA (4 mL), 1 h. mdpi.com

The data reveals that the optimal temperature for MeTFA formation under these conditions is 180 °C. mdpi.com At temperatures above 200 °C, the yield of MeTFA decreases, suggesting that decomposition of the product occurs at higher temperatures. mdpi.com These findings underscore the delicate balance of reaction conditions required to maximize the yield of the desired functionalized product while minimizing its degradation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9F3O2 B10819478 methane;2,2,2-trifluoroacetic acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9F3O2

Molecular Weight

146.11 g/mol

IUPAC Name

methane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C2HF3O2.2CH4/c3-2(4,5)1(6)7;;/h(H,6,7);2*1H4

InChI Key

AGICDAIAFPKXNJ-UHFFFAOYSA-N

Canonical SMILES

C.C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Mechanistic Pathways for Methane Functionalization in Trifluoroacetic Acid Systems

Radical-Mediated Carbon-Hydrogen Bond Cleavage Processes

Radical-mediated pathways involve the generation of highly reactive radical species that can abstract a hydrogen atom from methane (B114726), initiating a chain reaction that leads to functionalized products. These reactions are often facilitated by the use of strong oxidizing agents in a trifluoroacetic acid medium.

Initiation Mechanisms Involving Oxidants (e.g., Peroxides, Persulfates, Dioxygen)

The initiation of radical reactions for methane functionalization in TFA systems is achieved through the decomposition of various oxidants, which generate the initial radical species necessary to start the reaction cascade.

Peroxides: Hydrogen peroxide (H₂O₂), when used in conjunction with trifluoroacetic anhydride (B1165640) (TFAA), can generate trifluoromethyl radicals (•CF₃). nih.gov These radicals are highly reactive and can initiate the functionalization of methane. nih.gov In other systems, H₂O₂ is used to regenerate metal catalysts, although high concentrations can sometimes lead to lower product yields. rsc.org Iron-based zeolite catalysts have been proposed to activate hydrogen peroxide, forming a hydroperoxy species capable of cleaving the C-H bond in methane at mild temperatures. acs.org

Persulfates: Potassium persulfate (K₂S₂O₈) is a common oxidant used in these systems. rsc.orgkaist.ac.kr In a trifluoroacetic acid solvent, K₂S₂O₈ can generate sulfate (B86663) radicals, which are potent initiators for methane activation. rsc.orgacs.orgnih.gov The use of K₂S₂O₈ in a TFA medium has been shown to facilitate the conversion of methane to methyl trifluoroacetate (B77799). kaist.ac.kr However, the oxidation of the TFA solvent itself can occur, consuming the oxidant and limiting the yield of the desired product. researchgate.netkaist.ac.kr

Dioxygen: Molecular oxygen (O₂) can be used as the primary oxidant, particularly in metal-catalyzed systems. mdpi.com For instance, a cobalt-based catalyst in trifluoroacetic acid can utilize O₂ to oxidize methane to methyl trifluoroacetate at elevated temperatures. mdpi.com In this process, the cobalt(II) species is believed to be oxidized to cobalt(III) by dioxygen, which then acts as the direct oxidant for methane C-H bond activation. mdpi.com

OxidantCatalyst/Co-reagentActive Radical Species (Proposed)Reference
Hydrogen Peroxide (H₂O₂)Trifluoroacetic Anhydride (TFAA)Trifluoromethyl radical (•CF₃) nih.gov
Potassium Persulfate (K₂S₂O₈)Vanadium-based complexesSulfate radical (SO₄•⁻) wikipedia.orgrsc.org
Dioxygen (O₂)Cobalt-based catalystsCo(III) species mdpi.com

Methyl Radical Intermediates and Propagation Steps

Once a potent radical is generated from the initiator, it abstracts a hydrogen atom from methane (CH₄) to form a methyl radical (•CH₃). This is a critical step that transforms the inert methane molecule into a reactive intermediate.

CH₄ + R• → •CH₃ + RH (where R• is the initiating radical)

The newly formed methyl radical then enters a series of propagation steps to form the final product and regenerate a radical to continue the chain reaction. masterorganicchemistry.comyoutube.com For example, a proposed mechanism involves the reaction of the trifluoromethyl radical (•CF₃), generated from H₂O₂/TFAA, with methane to produce methyl radicals. nih.gov In systems using vanadium complexes and peroxodisulfate as the oxidant, a high-oxidation-state oxo-vanadium species is thought to generate a methyl radical. wikipedia.orgrsc.org

A key propagation step involves the reaction of the methyl radical with another species in the reaction mixture to form the product and a new radical. masterorganicchemistry.com In one studied mechanism, the methyl radical reacts with trifluoroacetic anhydride, where the methyl carbon of the final acetic acid product is derived from methane and the carbonyl carbon comes from the anhydride. nih.gov In another pathway, a methyltrifluoroacetylsulfate radical has been identified as a crucial radical propagator for C-H bond activation, leading to methane sulfonation. acs.orgnih.gov

The propagation cycle can be summarized as:

H-abstraction: Initiating radical abstracts a hydrogen from methane, forming a methyl radical.

Radical reaction: The methyl radical reacts with a component of the reaction medium (e.g., solvent, additive) to form an intermediate.

Product formation and radical regeneration: The intermediate evolves to the final product while generating a new radical that can participate in another H-abstraction step. masterorganicchemistry.comyoutube.com

Role of Trifluoroacetate Anion in Radical Trapping and Product Formation

The trifluoroacetate anion (CF₃COO⁻) and its derivatives play a central role in terminating the radical chain and forming the stable final product, typically methyl trifluoroacetate (MeTFA). researchgate.netrsc.orgmdpi.com

After the formation of the methyl radical, one proposed pathway involves its oxidation to a methyl cation (CH₃⁺). rsc.org This electrophilic species is then rapidly trapped by the nucleophilic trifluoroacetate anion present in the solvent to yield methyl trifluoroacetate. rsc.org

•CH₃ → [Oxidation] → CH₃⁺ CH₃⁺ + CF₃COO⁻ → CF₃COOCH₃ (Methyl trifluoroacetate)

Electrophilic Carbon-Hydrogen Bond Activation

An alternative to radical-mediated pathways is the electrophilic activation of the C-H bond in methane. This approach typically involves highly electrophilic metal centers that can directly interact with and cleave the C-H bond without the intermediacy of free radicals.

Metal-Mediated Electrophilic Attack on Methane

In this mechanism, a potent electrophilic metal catalyst directly attacks the electron pair in the C-H bond of methane. wikipedia.org This process does not rely on the generation of radicals from an oxidant. Instead, the Lewis acidic metal center itself is the activating agent.

Systems utilizing catalysts based on late transition metals like mercury, platinum, and palladium have demonstrated this type of reactivity. wikipedia.orgacs.org For example, mercuric bisulfate (Hg(OSO₃H)₂) in sulfuric acid was shown to activate methane electrophilically. wikipedia.org Similarly, platinum complexes in sulfuric acid can electrophilically activate methane to form a methyl-platinum intermediate. wikipedia.org Palladium(II) ions have also been found to catalyze the oxidation of methane to a methanol (B129727) derivative in what is believed to be an electrophilic, rather than a radical, pathway. acs.org

Formation and Functionalization of Metal-Alkyl Intermediates

Following the initial electrophilic C-H activation, a metal-alkyl intermediate (e.g., [M-CH₃]) is formed. wikipedia.org This key intermediate is then susceptible to further reaction, or functionalization, to yield the final product.

The specific functionalization step depends on the reaction medium and the metal catalyst. In the Catalytica system using a mercury catalyst in sulfuric acid, the methyl-mercury complex reacts with sulfuric acid to produce methyl bisulfate, and the reduced mercury species is re-oxidized by the acid to regenerate the catalyst. wikipedia.org

A similar mechanism is proposed for platinum-based catalysts, where a methyl-platinum intermediate is formed. wikipedia.org This intermediate is then oxidized, followed by reductive elimination to release the functionalized product (methyl bisulfate) and regenerate the active Pt(II) catalyst. wikipedia.org When carbon monoxide is present, it can be incorporated to generate an acyl intermediate, ultimately leading to acetic acid derivatives. wikipedia.org

Metal CatalystProposed IntermediateFunctionalizing AgentProductReference
Mercury(II)[Hg-CH₃]⁺Sulfuric AcidMethyl Bisulfate wikipedia.org
Platinum(II)[Pt-CH₃]⁺Sulfuric AcidMethyl Bisulfate wikipedia.org
Palladium(II)[Pd-CH₃]⁺Peroxytrifluoroacetic acidMethyl Trifluoroacetate acs.org

Influence of Trifluoroacetic Acid as a Strong Acid and Ligand on Electrophilic Character

Trifluoroacetic acid plays a pivotal role in enhancing the electrophilic character of catalysts, a key factor in the electrophilic activation of methane. In these pathways, a highly electrophilic species attacks the C-H bond. The strong acidity of TFA helps in the generation and stabilization of these potent electrophiles.

For instance, in systems using mercury(II) catalysts in strong acids, the mechanism is believed to proceed through the electrophilic activation of the C-H bond. rsc.org Similarly, palladium-catalyzed reactions in TFA for the synthesis of methyl trifluoroacetate involve the electrophilic activation of methane. rsc.orgresearchgate.net The trifluoroacetate anion can also act as a ligand, coordinating to the metal center and modifying its electronic properties to enhance its electrophilicity.

A notable example involves the use of a hypervalent iodine(III) complex in a TFA solvent. This system achieves the direct partial oxidation of methane to methyl trifluoroacetate. nih.govresearchgate.net Computational studies and kinetic analysis support a non-radical, electrophilic C-H activation mechanism. nih.govresearchgate.net The strong electron-withdrawing nature of the trifluoroacetate groups on the iodine reagent enhances its electrophilicity, facilitating the attack on the methane C-H bond.

In vanadium-based systems using peroxodisulfate as an oxidant in TFA, the acid is not just a solvent but also a reactant. The proposed mechanism suggests that trifluoroacetic acid can be the source of the carbonyl group in the formation of acetic acid. wikipedia.orgrsc.org

The table below summarizes the role of TFA in enhancing electrophilic character in different catalytic systems.

Catalyst SystemRole of Trifluoroacetic Acid (TFA)Proposed MechanismReference
Palladium SaltsSolvent, Ligand SourceElectrophilic activation of methane to form a methyl-palladium intermediate, which then yields methyl trifluoroacetate. rsc.orgresearchgate.net
Mercury(II)Solvent, Stabilizer for ElectrophileElectrophilic C-H activation of methane. rsc.org
Iodine(III) ComplexSolventNon-radical electrophilic C-H activation by the hypervalent iodine reagent. nih.govresearchgate.net
Vanadium ComplexesSolvent, Carbonyl SourceRadical mechanism where TFA contributes the carbonyl group for acetic acid synthesis. wikipedia.orgrsc.org

Concerted Metalation-Deprotonation Mechanisms

Concerted metalation-deprotonation (CMD) is a pathway for C-H bond activation where the cleavage of the C-H bond and the formation of the metal-carbon bond occur in a single, concerted step, often involving a ligand on the metal center that acts as a base to accept the proton. This mechanism avoids the formation of high-energy, discrete methyl cation or anion intermediates.

In the context of methane functionalization within trifluoroacetic acid systems, the trifluoroacetate anion (TFA⁻), derived from the solvent, can act as the internal base or ligand that facilitates the deprotonation part of the mechanism. While direct experimental evidence for CMD in methane activation in TFA is often inferred from computational studies and kinetic data, it is a plausible pathway for various organometallic catalysts.

The deprotonation of methane is fundamentally an acid-base reaction, which is favored in highly polar solvents like strong acids. researchgate.net In a CMD mechanism, the metal center coordinates to the methane molecule, weakening the C-H bond. Simultaneously, a ligand, such as a trifluoroacetate anion bound to the metal, abstracts a proton from the methane, leading to the formation of a metal-methyl bond and a molecule of trifluoroacetic acid. This process is distinct from oxidative addition, where the metal's oxidation state formally increases, and from electrophilic substitution, which may involve a more polarized transition state.

Solvent Effects and Protonolysis in Trifluoroacetic Acid Media

Protonolysis, the cleavage of a chemical bond by an acid, is a key reverse reaction to consider in C-H activation. Understanding the protonolysis of metal-methyl bonds is crucial for designing stable and efficient catalysts. For example, the reaction between platinum-methyl complexes and trifluoroacetic acid has been studied to understand the mechanism of methane release, which is the reverse of methane activation. digitellinc.com These studies reveal that the process can have a large kinetic isotope effect, indicating that C-H bond formation is the rate-determining step. digitellinc.com

The highly acidic and oxidizing environment created by trifluoroacetic acid significantly impacts the kinetics and thermodynamics of methane functionalization.

Kinetic Influence: The strong acidity of TFA can accelerate catalyst activation and other proton-coupled steps. For cobalt-catalyzed aerobic methane oxidation, the ionic form of the catalyst, which is more soluble in TFA, can form rapidly, leading to high catalytic activity. mdpi.com However, the acidic medium can also lead to side reactions, such as the oxidation of the TFA solvent itself, which competes with methane oxidation. mdpi.com

Thermodynamic Influence: A key thermodynamic advantage of using TFA is the nature of the product formed: methyl trifluoroacetate (MeTFA). This ester is significantly more resistant to overoxidation compared to methanol, the product of direct methane oxidation in other media. morressier.com This enhanced stability of the product in the reactive medium allows for higher selectivity and yields, as the desired product is effectively "protected" from further reaction. morressier.comrsc.org

In the highly polar and protic environment of trifluoroacetic acid, extensive hydrogen bonding networks are present. These networks can facilitate proton transfer reactions, a process known as proton shuttling. While more commonly discussed in the context of biological enzymes or other specific catalytic systems, the principles are applicable to reactions in TFA.

Proton shuttles can enhance reaction rates by providing a low-energy pathway for proton movement during bond-breaking and bond-forming events. osti.gov In the context of methane activation, a network of TFA molecules can facilitate the abstraction of a proton from methane in a CMD mechanism or assist in the protonolysis of a metal-alkyl intermediate. The ability of additives to act as proton shuttles depends on their capacity to both donate and accept a proton. osti.gov The structure of TFA allows it to act as a hydrogen bond donor (via the acidic proton) and acceptor (via the carbonyl oxygen or hydroxyl oxygen), creating an environment conducive to these proton transfer events. rsc.org

Beyond its role as a solvent and a proton source, the trifluoroacetate anion (CF₃COO⁻) frequently acts as a ligand that directly participates in the catalytic cycle. Its coordination to the metal center is a critical aspect of many methane functionalization systems.

In palladium-catalyzed oxidations, trifluoroacetate is a key ligand. The catalytic cycle can involve Pd(II)/Pd(IV) or Pd(0)/Pd(II) redox couples where trifluoroacetate ligands stabilize the different oxidation states. rsc.org For instance, a proposed mechanism for methane oxidation using a Pd(TFA)₄²⁻ complex involves the initial dissociation of a TFA ligand, reaction with methane to form a methyl-palladium(IV) intermediate, and subsequent reductive elimination to yield the product, MeTFA. rsc.org

Similarly, in cobalt-catalyzed systems, an active catalyst form, [Co(TFA)ₓClᵧ]²⁻, is suggested to form rapidly in the TFA media, highlighting the direct coordination of trifluoroacetate to the active metal center. mdpi.com Vanadium-based catalysts also operate with trifluoroacetate potentially coordinating to the metal, influencing the reaction that can lead to acetic acid. wikipedia.orgrsc.org

The research findings on TFA as a ligand are summarized in the table below.

Catalyst MetalProposed Intermediate/Active SpeciesRole of Trifluoroacetate LigandReference
Palladium (Pd)cis-[CF3COO-Pd(IV)-CH3]Stabilizes high-valent intermediate, facilitates reductive elimination. rsc.org
Cobalt (Co)[Co(TFA)xCl_y]^2-Enhances solubility and promotes the formation of the active catalyst. mdpi.com
Vanadium (V)Vanadium-trifluoroacetate complexesParticipates in the catalytic cycle for carboxylation. wikipedia.orgrsc.org
Platinum (Pt)Pt(II) and Pt(IV) complexesInvolved in the C-H activation and subsequent functionalization steps. wikipedia.org

Synthetic Methodologies and Chemical Transformations

Reduction Reactions Involving Trifluoroacetic Acid (e.g., Methane (B114726) Derivatives)

Trifluoroacetic acid (TFA, CF₃CO₂H) is a strong acid widely utilized in organic synthesis as a solvent, catalyst, and reagent. wikipedia.orgorganic-chemistry.org While not typically reduced itself, it plays a crucial role as a proton source in ionic hydrogenation reactions, which can convert various functional groups into alkanes, i.e., methane derivatives. wikipedia.orgwikipedia.org This methodology is particularly effective for reducing substrates that can form stable carbocation intermediates upon protonation. acsgcipr.orggelest.com

A common and powerful reducing system combines TFA with an organosilane, such as triethylsilane (Et₃SiH). commonorganicchemistry.comgelest.com This combination is highly effective for the deoxygenation of alcohols and the reduction of ketones to their corresponding methylene (B1212753) (-CH₂-) groups. acsgcipr.orgcommonorganicchemistry.comacs.org The reaction mechanism for the reduction of an alcohol to an alkane generally proceeds via the following steps:

Protonation of the alcohol's hydroxyl group by the strong acid, TFA, to form a good leaving group (water). acsgcipr.org

Departure of the leaving group to generate a carbocation. This step is favored for secondary, tertiary, and benzylic alcohols, which form relatively stable carbocations. gelest.comwikipedia.org

Hydride transfer from the organosilane (e.g., triethylsilane) to the carbocation, resulting in the formation of the alkane (a methane derivative) and a silylated byproduct (e.g., triethylsilyl trifluoroacetate). commonorganicchemistry.comwikipedia.org

This method offers good selectivity. For instance, benzylic alcohols can be reduced to the corresponding toluene (B28343) derivatives under mild conditions. gelest.com The reduction of ketones to methylene groups follows a similar pathway, where the ketone is first protonated, reduced to the alcohol, which then forms a carbocation in the acidic medium and is subsequently reduced to the hydrocarbon. acsgcipr.org The effectiveness of this reduction is linked to the ability of the substrate to stabilize the intermediate carbocation. acsgcipr.orggelest.com Therefore, aryl ketones are readily reduced, while simple aliphatic ketones may be more resistant. orgsyn.org This synthetic strategy is valuable because it can be performed under conditions where other functional groups, such as esters, carboxylates, nitro groups, and cyano groups, remain unaffected. orgsyn.org

Table 2: Substrate Reduction to Methane Derivatives Using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA)

Substrate Class Product Class Mechanistic Feature Selectivity Notes Citation(s)
Secondary/Tertiary Alcohols Alkanes Formation of stable 2°/3° carbocation Primary alcohols are generally not reduced. gelest.com commonorganicchemistry.comgelest.comwikipedia.org
Benzylic Alcohols Alkylbenzenes Formation of resonance-stabilized benzylic carbocation Can be reduced in the presence of benzyl (B1604629) ethers and acetals. gelest.com gelest.come-bookshelf.de
Aryl Ketones Alkylbenzenes Reduction proceeds via the benzylic alcohol/carbocation Can be selective over dialkyl ketones. chemicalbook.com Functional groups like -NO₂, -CN, -COOR are often tolerated. orgsyn.org acsgcipr.orgorgsyn.orgacs.org
Alkenes (substituted) Alkanes Protonation to form a stable carbocation Reduction depends on the stability of the intermediate carbocation. gelest.com gelest.comrsc.org

Computational and Theoretical Chemistry in Methane/trifluoroacetic Acid Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving methane (B114726) and trifluoroacetic acid. It allows for the detailed examination of reaction pathways, transition states, and intermediates, providing a quantitative understanding of the reaction landscape.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, which includes the identification and characterization of transition states. The energy of these transition states determines the activation energy barrier for a given reaction step. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

For the conversion of methane to methyl trifluoroacetate (B77799), DFT studies have been employed to investigate the mechanism catalyzed by various metal complexes. researchgate.netacs.org For instance, in palladium-catalyzed systems, DFT calculations have shown that the reaction can proceed through a Pd(II)/Pd(IV) cycle. researchgate.netacs.org The calculations help in determining the free energy profiles for key steps such as C-H activation, oxidative addition, and reductive elimination. researchgate.net

A critical aspect of these calculations is the choice of the functional and basis set, which must be carefully validated against experimental data where available. The inclusion of solvent effects, often through continuum solvation models, is also crucial for obtaining accurate energy profiles in solution-phase reactions, such as those occurring in trifluoroacetic acid. researchgate.net

Table 1: Calculated Activation Barriers for Methane C-H Activation by Various Metal Complexes This table is illustrative and compiles representative data from computational studies to highlight the impact of different metals and ligands on the energy barrier for the initial C-H bond breaking in methane.

Catalyst SystemMethod of C-H ActivationCalculated Activation Free Energy (ΔG‡, kcal/mol)Reference
(PNP)Ti=CHtBu(CH2tBu)σ-bond metathesis~28 nih.gov
Cationic V(V) complexσ-bond metathesis16.6 nih.gov
Neutral V(IV) complexσ-bond metathesis19.0 nih.gov
Pd(HSO4)2(H2SO4)2Addition across Pd-O bondNot specified nih.gov
[Me4N]2CoCl4 in HTFARadical mechanism proposedNot explicitly calculated mdpi.comresearchgate.net

Note: The specific values can vary depending on the computational level of theory and the model system used.

For the oxidation of methane, DFT has been used to propose various intermediates, including methyl-metal complexes and species resulting from the insertion of other molecules like CO. nih.gov In the palladium-catalyzed oxidation of methane in sulfuric acid, a related strong acid system, intermediates such as Pd(HSO4)(CH3)(H2SO4)2 have been identified. nih.gov

Furthermore, by comparing the activation energies of all the steps in the proposed mechanism, the rate-determining step (RDS) can be identified as the one with the highest energy barrier. For many methane functionalization reactions, the initial C-H bond activation is found to be the rate-determining step. researchgate.net However, in some catalytic cycles, other steps like the oxidation of the metal center or the reductive elimination of the product can be rate-limiting. DFT studies on palladium bis(NHC) complexes for methane conversion to methyl trifluoroacetate suggest that the initial C-H activation is indeed the rate-determining step. researchgate.net

Quantum Mechanical Approaches to Catalyst Design

Quantum mechanics (QM) provides the theoretical foundation for designing novel and more efficient catalysts for the activation and functionalization of methane in trifluoroacetic acid. By understanding the electronic structure of the catalyst and its interaction with the reactants, researchers can rationally modify the catalyst to improve its performance.

A primary goal of computational catalyst design is to predict the activity and selectivity of a potential catalyst before it is synthesized in the laboratory. This can significantly accelerate the discovery of new catalytic systems. QM methods, particularly DFT, can be used to calculate reaction rates and product distributions based on the computed energy profiles.

For instance, by systematically changing the metal center or the ligands in a catalyst complex, the effect of these modifications on the activation energy of the rate-determining step can be evaluated. nih.gov Studies have shown that for 3d transition metal complexes, the choice of metal has a more significant impact on the activation barriers for methane C-H activation than alterations to the triel components in mixed main group-transition metal complexes. nih.gov Similarly, the selectivity towards the desired product, such as methyl trifluoroacetate, over potential side products can be assessed by comparing the energy barriers for the competing reaction pathways. The development of porous organic polymer-supported palladium catalysts has shown high catalytic activity for methane conversion, and characterization suggests that the good affinity for methane uptake and the homogeneous distribution of Pd(II) are key factors. acs.org

The trifluoroacetate (TFA) ligand, or trifluoroacetic acid as a solvent, plays a crucial role in many catalytic systems for methane functionalization. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the metal center to which it is coordinated. wikipedia.org

QM calculations can quantify these electronic effects. By analyzing the charge distribution, molecular orbitals, and bond orders, researchers can understand how the TFA ligand modulates the reactivity of the catalyst. For example, the electron-withdrawing trifluoroacetate can make the metal center more electrophilic, which can enhance its ability to activate the C-H bond of methane. researchgate.net Conversely, it can also affect the stability of intermediates and the ease of product elimination. Studies on cobalt acetate (B1210297) catalysts have shown that ligand chemistry, such as the substitution of acetate with hydroxyl groups, significantly impacts the electron density on the cobalt center and, consequently, the catalytic reactivity. bohrium.comnrel.govosti.gov These findings can be extrapolated to understand the similar, yet more pronounced, electronic effects of trifluoroacetate ligands.

Table 2: Influence of Ligand Electronic Effects on Catalytic Properties This table provides a conceptual overview of how ligand modifications, such as the introduction of electron-withdrawing groups like trifluoromethyl, can impact catalyst performance based on computational predictions.

Ligand PropertyEffect on Metal CenterPredicted Impact on Methane ActivationReference
Strong Electron-Withdrawing (e.g., CF3COO-)Increases electrophilicityPotentially lowers the barrier for electrophilic C-H activation researchgate.net
Strong σ-DonationIncreases electron densityMay facilitate oxidative addition bohrium.comnrel.gov
π-BackbondingStabilizes lower oxidation statesCan influence the feasibility of reductive elimination bohrium.comnrel.gov
Steric BulkCan influence substrate access and selectivityCan favor certain reaction pathways over others nih.gov

Molecular Modeling of Methane-Trifluoroacetic Acid Interactions

Beyond the study of chemical reactions, molecular modeling techniques are employed to investigate the non-covalent interactions between methane and trifluoroacetic acid. These interactions, although weaker than covalent bonds, can significantly influence the solubility of methane in the reaction medium and the orientation of the reactants prior to the chemical transformation.

Molecular dynamics (MD) simulations and quantum chemical calculations can be used to study the solvation of methane in trifluoroacetic acid. researchgate.net These models can reveal the preferred orientation of TFA molecules around a methane molecule and provide insights into the structure of the solvent cage. The interaction energies can be calculated to quantify the strength of the methane-TFA association. Understanding these interactions is important as the local concentration of methane around the catalyst is a key factor for an efficient reaction. acs.org Studies on the adsorption of trifluoroacetic acid on particulate matter have utilized modeling to understand the thermodynamics of these interactions, which can be analogous to the initial association in a solvent. nih.gov

Solvation Models and Microscopic Environments

The solvation of a nonpolar molecule like methane in a highly polar and strongly acidic solvent such as trifluoroacetic acid presents a unique challenge for computational modeling. The choice of the solvation model is critical for accurately capturing the thermodynamics and structure of the solution. Computational approaches to solvation are generally categorized into two main types: implicit and explicit models.

Implicit Solvation Models: Implicit or continuum models treat the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and are effective at capturing the long-range electrostatic effects of the solvent. Several well-established implicit models are used in computational chemistry, including:

Polarizable Continuum Model (PCM): This model and its variants (e.g., CPCM, DPCM, IEFPCM) define a cavity in the dielectric continuum that represents the solute. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. researchgate.net

SMD Model: Developed by the Truhlar group, the SMD (Solvation Model based on Density) model is a universal solvation model that is parameterized for a wide range of solvents and is based on the quantum mechanical charge density of the solute. umn.eduresearchgate.net

While efficient, the accuracy of these models can be less reliable where specific, short-range interactions like hydrogen bonding are dominant. researchgate.net Their performance depends heavily on the proper parameterization of the solute cavity. researchgate.net

Explicit Solvation Models: Explicit models treat individual solvent molecules as distinct entities interacting with the solute. This approach, typically employed in molecular dynamics (MD) or Monte Carlo simulations, provides a detailed picture of the microscopic environment. However, it is computationally very expensive due to the large number of particles involved.

Hybrid Solvation Models: A common strategy to balance accuracy and computational cost is to use a hybrid or cluster-continuum approach. In this method, the solute and the first solvation shell of solvent molecules are treated explicitly using quantum mechanics, while the bulk solvent is represented by an implicit continuum model. researchgate.net This approach is particularly useful for systems where specific solute-solvent interactions, such as hydrogen bonds, are critical. researchgate.net

The microscopic environment of methane in trifluoroacetic acid is dominated by weak van der Waals forces. Methane, being a nonpolar, hydrophobic molecule, does not engage in strong, specific interactions with the TFA molecules. Instead, the TFA molecules are expected to form a structured "cage" around the methane molecule, a phenomenon characteristic of hydrophobic solvation. scilit.com The highly polar and strongly interacting TFA molecules would likely orient themselves to maximize their own favorable interactions (such as hydrogen bonding between TFA molecules) while accommodating the inert methane molecule.

Below is a table summarizing the common computational solvation models that could be applied to the methane/TFA system.

Table 1: Overview of Computational Solvation Models

Model Type Model Name(s) Description Strengths Limitations
Implicit (Continuum) PCM, CPCM, IEFPCM Treats the solvent as a continuous dielectric medium. The solute is placed in a cavity within this medium. researchgate.net Computationally efficient; good for long-range electrostatics. Less accurate for systems with strong, specific solute-solvent interactions (e.g., hydrogen bonds); dependent on cavity parameterization. researchgate.net
Implicit (Continuum) SMD A universal continuum model where the solvation free energy includes terms dependent on the solute's electron density. umn.eduresearchgate.net Broad applicability to many solvents; generally high accuracy for neutral solutes. Can still struggle with complex, specific solvent structuring.
Explicit Molecular Dynamics (MD), Monte Carlo (MC) Individual solvent molecules are explicitly included in the simulation box and interact with the solute. Provides detailed microscopic insight into solvent structure and dynamics; most accurate representation of reality. Very high computational cost; requires accurate force fields.
Hybrid Cluster-Continuum The solute and a few explicit solvent molecules are treated with high-level theory, embedded within a dielectric continuum. researchgate.net Balances accuracy and cost; captures specific short-range interactions while modeling the bulk solvent efficiently. researchgate.net The choice of the number of explicit solvent molecules can be arbitrary and affect results.

Hydrogen Bonding and Acid Dissociation in Reaction Media

The interactions within a methane/trifluoroacetic acid system are governed by the strong hydrogen bonding network of the solvent and its disruption by the inert solute. Trifluoroacetic acid is a potent hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl oxygen and, to a lesser extent, the hydroxyl oxygen).

Computational studies on related systems provide insight into the nature of these hydrogen bonds. For instance, in studies of protic ionic liquids, the presence of a trifluoromethyl (CF₃) group on an anion was found to significantly weaken the strength of the hydrogen bonds it could accept from a cation donor. rsc.org This effect is due to the strong electron-withdrawing nature of the CF₃ group, which reduces the electron density on the acceptor atoms (the oxygens in TFA's carboxyl group). This suggests that the hydrogen bonds formed by TFA, while significant, may be weaker than those in non-fluorinated carboxylic acids.

The interaction between methane and trifluoroacetic acid itself is expected to be very weak. While C-H bonds can technically act as extremely weak hydrogen bond donors, these interactions are generally negligible, especially in the presence of a powerful donor/acceptor like TFA. Therefore, the primary role of methane is as a passive, non-interacting solute that occupies volume within the TFA solvent structure.

Trifluoroacetic acid is a strong acid (pKa ≈ 0.23 in water) and is expected to be significantly dissociated in a protic medium, including when acting as its own solvent. The dissociation equilibrium is:

CF₃COOH ⇌ CF₃COO⁻ + H⁺

In pure TFA, the proton would be solvated by other TFA molecules, forming species like [CF₃COOH₂]⁺. The introduction of methane, a nonpolar and inert molecule, is not expected to directly participate in or significantly alter the chemical mechanism of this dissociation. Its effect would primarily be a bulk solvent effect, slightly altering the dielectric environment, but not forming specific stabilizing or destabilizing interactions with the acid, its conjugate base, or the solvated proton.

Theoretical calculations of acid dissociation constants often rely on thermodynamic cycles and require highly accurate calculations of the free energies of all species involved. researchgate.net For the TFA system, this would involve calculating the free energy of CF₃COOH, CF₃COO⁻, and the solvated proton. Achieving the necessary accuracy to predict pKa values often requires sophisticated models, such as the hybrid cluster-continuum approach, where explicit solvent molecules are included to correctly model the specific hydrogen bonds to the anion and the proton. researchgate.net

The key intermolecular forces present in the methane/TFA system are summarized in the table below.

Table 2: Primary Intermolecular Forces in the Methane/Trifluoroacetic Acid System

Interaction Interacting Species Relative Strength Description
Hydrogen Bonding TFA ↔ TFA Strong The dominant interaction governing the solvent structure, involving the hydroxyl proton and carbonyl/hydroxyl oxygens of TFA molecules.
Dipole-Dipole TFA ↔ TFA Strong Interactions between the permanent dipoles of the highly polar TFA molecules.
Dispersion Forces TFA ↔ TFA, Methane ↔ TFA, Methane ↔ Methane Medium to Weak Ubiquitous attractive forces arising from temporary fluctuations in electron density. This is the primary attractive force between methane and TFA.
Ion-Dipole CF₃COO⁻/H⁺ ↔ TFA Very Strong The interaction between the ions formed from TFA dissociation and the surrounding polar TFA solvent molecules.
C-H···O Interaction Methane ↔ TFA Very Weak / Negligible A potential but extremely weak form of hydrogen bonding, unlikely to be significant compared to other forces.

Advanced Spectroscopic Characterization of Methane/trifluoroacetic Acid Reaction Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of methane (B114726) functionalization reactions with trifluoroacetic acid. It allows for the detailed structural elucidation of products and intermediates, as well as real-time monitoring of the reaction progress.

Elucidation of Reaction Products and Intermediates (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy, utilizing ¹H, ¹³C, and ¹⁹F nuclei, is instrumental in identifying the various species present in the reaction mixture.

¹H NMR: The ¹H NMR spectrum of trifluoroacetic acid typically shows a singlet for the acidic proton at approximately 11.5 ppm. chegg.com In reaction systems, the appearance of new signals can indicate the formation of products. For instance, in the oxidation of methane to methyl trifluoroacetate (B77799) (MeTFA), characteristic proton signals for the methyl group of the ester would be expected. The addition of a trace amount of trifluoroacetic acid has also been shown to improve the quality of proton NMR spectra for certain metabolites. nih.gov

¹³C NMR: ¹³C NMR provides valuable information about the carbon framework of reactants and products. For trifluoroacetic acid, two quartets are observed in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. chegg.com The trifluoromethyl carbon (CF₃) appears around 116 ppm with a large coupling constant (J ≈ 263 Hz), while the carbonyl carbon (C=O) appears around 164.2 ppm with a smaller coupling constant (J ≈ 44 Hz). chegg.com In reaction mixtures, the formation of new carbon environments, such as the methyl carbon of MeTFA, can be readily detected. For example, in a study of a tetrachlorocobaltate-catalyzed methane oxidation, new peaks at 288.8 eV and 292.5 eV in the C1s XPS spectrum, corresponding to C=O and CF₃ respectively, confirmed the transformation of the catalyst. researchgate.net

¹⁹F NMR: As fluorine is directly involved in trifluoroacetic acid, ¹⁹F NMR is a highly sensitive technique for probing changes in the chemical environment of the CF₃ group. The chemical shift of the trifluoroacetyl group is sensitive to factors such as substrate topology, electronic environment, and solvent polarity, typically appearing in the range of -67 to -85 ppm relative to CFCl₃. dovepress.com ¹⁹F NMR can be used to distinguish between trifluoroacetic acid, its esters (like MeTFA), and other fluorine-containing byproducts. nih.gov It has also been used to quantify trifluoroacetic acid content in various samples. nih.govandreas-brinkmann.net

Table 1: Representative NMR Data for Trifluoroacetic Acid

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~11.5 chegg.comSingletN/A-COOH
¹³C~116 chegg.comQuartet~263-CF₃
¹³C~164.2 chegg.comQuartet~44-COOH
¹⁹F-67 to -85 dovepress.comSingletN/A-CF₃

Monitoring Reaction Progress and Kinetics

NMR spectroscopy is a valuable tool for monitoring the progress and kinetics of methane functionalization reactions in real-time. By acquiring spectra at different time intervals, the consumption of reactants and the formation of products can be quantified. This allows for the determination of reaction rates, turnover numbers, and the identification of potential reaction intermediates that may only exist transiently. For example, the aerobic oxidation of methane to methyl trifluoroacetate (MeTFA) has been studied where the turnover of methane to MeTFA reached 8.26 molester molmetal−1h−1 at 180 °C. researchgate.net The partial oxidation of methane to MeTFA in trifluoroacetic acid is considered one of the most selective methane conversion reactions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Catalyst Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material. It is particularly useful for characterizing solid catalysts used in methane conversion reactions.

Oxidation States of Metal Catalysts

In catalytic systems for methane oxidation, the oxidation state of the metal center is often crucial for its activity. XPS can directly probe the core-level electron binding energies of the metal, which are sensitive to its oxidation state. For instance, in cobalt-catalyzed methane oxidation, XPS analysis can distinguish between Co(II) and Co(III) species. researchgate.net Studies have shown that Co(III) can act as an electron-transfer oxidant to activate the C-H bond in hydrocarbons. researchgate.net Similarly, for palladium-based catalysts, XPS can confirm the presence of adsorbed oxygen and changes in the oxidation state of palladium during the reaction. osti.gov In a study using a [Me₄N]₂CoCl₄ catalyst, detailed C1s and Co2p XPS analyses indicated the transformation of CoCl₄²⁻ to a Co-trifluoroacetate species during the reaction in a trifluoroacetic acid solvent. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile technique for identifying functional groups and studying the vibrational properties of molecules. It is widely used to analyze reactants, products, and catalytic species in methane/trifluoroacetic acid reaction systems.

Vibrational Analysis of Reactants, Products, and Catalytic Species

FT-IR spectroscopy provides a molecular fingerprint of the species present in a reaction. In the context of methane and trifluoroacetic acid reactions, FT-IR can be used to:

Identify Reactants and Products: The characteristic vibrational modes of methane, trifluoroacetic acid, and potential products like methyl trifluoroacetate and carbon dioxide can be readily identified. For example, the gas-phase thermolysis of trifluoroacetic acid has been studied using FT-IR, identifying major products such as carbon dioxide and trifluoromethane.

Characterize Catalytic Species: FT-IR is valuable for understanding the structure of the active catalytic species. In a study of a tetrachlorocobaltate-catalyzed methane oxidation, FT-IR analysis, along with other techniques, showed that the chloride in CoCl₄²⁻ reversibly exchanged with trifluoroacetate to form a [CoTFAₓClᵧ]²⁻ species in the trifluoroacetic acid solvent. researchgate.netmdpi.com

Investigate Reaction Mechanisms: By observing the appearance and disappearance of specific vibrational bands, insights into the reaction mechanism can be gained. For example, in-situ FT-IR has been used to study the direct carboxylation of methane with CO₂, revealing the dissociation of methane on the catalyst surface and the subsequent insertion of CO₂. mdpi.com The vibrational activation of methane on catalyst surfaces is a key area of research, with studies exploring how vibrational energy can promote dissociative chemisorption. nih.govarxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the kinetics of chemical reactions by measuring the change in absorbance of reactants, intermediates, or products over time. In the context of methane oxidation in trifluoroacetic acid, in-situ UV-Vis spectroscopy has been employed to track the concentration of active catalyst species, providing insights into the reaction mechanism and kinetics.

In a study of manganese oxide-catalyzed partial oxidation of methane in trifluoroacetic acid, an in-situ UV-Vis spectrometer was used to monitor the concentration of the active catalyst. researchgate.net The analysis revealed that the catalytic methane oxidation follows two-stage reaction kinetics, with a constant reaction rate during the active stage. This observation was attributed to a low steady-state concentration of the active catalyst, as determined by the UV-Vis measurements. researchgate.net

Operando UV-Vis Diffuse Reflectance Spectroscopy (DRS) is another powerful method for studying catalytic reactions under reaction conditions. uu.nl While not specifically on the methane/TFA system, studies on related processes like methane dehydroaromatization (MDA) demonstrate the capability of this technique. In MDA studies, operando UV-Vis DRS, combined with online gas chromatography, allows for the correlation of changes in the electronic states of the catalyst with its activity and product selectivity in real-time. uu.nl This approach can distinguish different phases of the reaction, including activation, induction, and deactivation, by identifying and tracking the spectral components associated with various species involved in the catalytic cycle. uu.nl

Table 1: Application of UV-Vis Spectroscopy in Methane Oxidation Studies

Spectroscopic Technique System Studied Key Findings Reference
In-situ UV-Vis Spectroscopy Manganese oxide-catalyzed methane oxidation in trifluoroacetic acid Revealed two-stage reaction kinetics with a constant rate at the active stage, explained by a low steady-state concentration of the active catalyst. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive and specific technique for the direct detection and characterization of paramagnetic species, including free radicals. nih.govbruker.com In chemical reactions, EPR can provide valuable information on the identity, structure, and concentration of radical intermediates, which is crucial for elucidating reaction mechanisms. bruker.com

The reaction between methane and trifluoroacetic acid, particularly under oxidative conditions, is likely to involve radical pathways. While direct EPR studies on this specific reaction are not widely reported, the principles of EPR and its application in similar systems provide a framework for its potential use. For instance, EPR has been used to study the formation of radicals in the decomposition of related compounds and in the activation of methane. nih.gov

A key challenge in detecting biologically or chemically relevant radicals is their short lifetime. plos.org To overcome this, the technique of spin trapping is often employed. Spin trapping involves the use of a compound (a spin trap) that reacts with the short-lived radical to form a more stable radical adduct that can be detected and characterized by EPR. nih.govplos.org This method allows for the accumulation of a detectable concentration of the radical adduct, providing indirect evidence for the presence of the initial, highly reactive radical. plos.org

In the context of fluorinated compounds and methane, EPR has been used to study various radical species. For example, a 13C-labeled triarylmethyl radical, a derivative of methane, has been developed as an EPR spin probe. The EPR spectrum of this probe is highly sensitive to its molecular environment, demonstrating the level of detail that can be obtained from such measurements. nih.gov

Table 2: Principles and Applications of EPR Spectroscopy for Radical Detection

EPR Technique Principle Application in Chemical Systems Reference
Direct EPR Detection Measures the absorption of microwave radiation by unpaired electrons in a magnetic field. Direct detection of stable radicals or radicals at high concentrations. bruker.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for the analysis of complex mixtures of volatile and semi-volatile compounds, making it ideal for identifying and quantifying the products of the reaction between methane and trifluoroacetic acid.

In the context of methane oxidation in trifluoroacetic acid, the primary expected product is methyl trifluoroacetate (MeTFA). researchgate.netmdpi.com GC-MS is well-suited for the analysis of MeTFA. However, the direct analysis of trifluoroacetic acid by GC can be challenging due to its high polarity and acidity. Therefore, a derivatization step is often employed to convert TFA into a more volatile and less polar derivative, such as its methyl ester, methyl trifluoroacetate. nih.govnih.gov This can be achieved by reacting the sample with a methylating agent like N,N'-dimethylformamide dimethylacetal or dimethyl sulfate (B86663). nih.govnih.gov

Studies on the reaction of methane with related fluorinated compounds, such as CHF3, have utilized GC-MS to identify a range of products. In one such study, the major products identified were C2F4, C2H2F2, and HF, with minor products including C2H2, C2H4, C2H3F, C2HF3, and C3F6. nih.gov This demonstrates the capability of GC-MS to separate and identify a variety of fluorinated and hydrocarbon products that could potentially be formed in the methane/TFA system.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules. For example, the EI-TOF mass spectrum of a trifluoroacetate derivative of cholesta-3β,5α,6β-triol showed characteristic losses of trifluoroacetic acid molecules, allowing for structural elucidation. mdpi.com This capability is crucial for the unambiguous identification of reaction products.

Table 3: GC-MS Analysis of Trifluoroacetic Acid and Related Reaction Products

Analyte Derivatization Method Key Findings Reference
Trifluoroacetic Acid (TFA) Methylation with N,N'-dimethylformamide dimethylacetal Successful detection of the methyl ester of TFA in a biological matrix. nih.gov
Trifluoroacetic Acid (TFA) Methylation with dimethyl sulfate Development of a headspace GC-MS method for trace-level determination of TFA in environmental samples. nih.gov
Products of CHF3 and CH4 reaction None specified Identification of major products (C2F4, C2H2F2, HF) and various minor hydrocarbon and fluorocarbon products. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
Methane
Trifluoroacetic acid
Methyl trifluoroacetate
Manganese oxide
Carbon dioxide
Halothane
Dimethyl sulfate
N,N'-dimethylformamide dimethylacetal
5,5-dimethyl-1-pyrroline N-oxide
1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethyl pyrrolidine
Triarylmethyl radical
Fluoroform (CHF3)
Tetrafluoroethylene (C2F4)
1,1-Difluoroethylene (C2H2F2)
Hydrogen fluoride (B91410) (HF)
Acetylene (C2H2)
Ethylene (C2H4)
Vinyl fluoride (C2H3F)
Trifluoroethylene (C2HF3)
Hexafluoropropene (C3F6)

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Catalytic Systems

The economic and environmental viability of methane (B114726) functionalization in trifluoroacetic acid hinges on the development of highly efficient and sustainable catalysts. Current research has explored a variety of metal-based systems, each with its own set of advantages and drawbacks. Future efforts should focus on overcoming the limitations of existing catalysts and exploring novel catalytic concepts.

Homogeneous catalysts, such as those based on palladium, rhodium, and cobalt, have demonstrated the ability to activate methane in TFA under relatively mild conditions. kaist.ac.krenergyfrontier.usresearchgate.netmdpi.com For instance, anionic palladium complexes have shown to be effective in converting methane to methyl trifluoroacetate (B77799). kaist.ac.krresearchgate.net Similarly, cobalt-based catalysts have been investigated for the aerobic oxidation of methane in TFA. researchgate.netmdpi.com However, challenges related to catalyst stability, recovery, and the use of expensive noble metals persist.

A significant push towards sustainability involves the use of earth-abundant metals and environmentally benign oxidants like molecular oxygen. researchgate.netmdpi.com The development of catalysts that can efficiently utilize O₂ as the terminal oxidant is a critical goal. researchgate.netmdpi.com Heterogeneous catalysts, such as supported manganese oxides, offer potential advantages in terms of separation and reusability, although issues like metal leaching need to be addressed. acs.org Porous organic polymers supporting single-site palladium catalysts have also shown promise for methane conversion at atmospheric pressure, highlighting the importance of catalyst support in enhancing activity. acs.org

Future research should prioritize the design of robust, cost-effective catalysts with high turnover numbers and selectivity. This includes exploring bimetallic systems, novel ligand designs for homogeneous catalysts, and advanced materials for heterogeneous catalysis. The ultimate aim is to create catalytic systems that are not only highly active but also align with the principles of green chemistry.

Strategies for Mitigating Solvent Degradation and Overoxidation

A major hurdle in the selective functionalization of methane in trifluoroacetic acid is the concurrent oxidation of the solvent itself. kaist.ac.krresearchgate.net This parasitic reaction not only consumes the oxidant, thereby reducing the yield of the desired methane-derived product, but also leads to the formation of unwanted byproducts. Furthermore, the desired product, typically methyl trifluoroacetate, can be susceptible to further oxidation, leading to the formation of carbon dioxide and other over-oxidized species. mdpi.com

Another avenue of research is the optimization of reaction conditions. Temperature, pressure, and the concentration of reactants can all influence the relative rates of methane functionalization and solvent degradation. Careful tuning of these parameters may help to find a process window where the desired reaction is maximized while side reactions are minimized. The use of co-solvents or additives that can stabilize the desired product or inhibit solvent oxidation could also be explored. A deeper understanding of the mechanisms of both solvent degradation and product overoxidation is essential for the rational design of strategies to overcome these challenges.

Rational Design of Catalysts and Reaction Media for Methane Functionalization

The rational design of both the catalyst and the reaction medium is paramount for advancing the field of methane functionalization. This approach moves beyond empirical screening and relies on a fundamental understanding of the reaction mechanism to create more effective systems. Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for predicting catalyst performance and guiding experimental efforts. energyfrontier.ustohoku.ac.jpdntb.gov.uaresearchgate.netchemrxiv.orgresearchgate.net

Computational studies can be used to evaluate potential catalytic pathways, calculate reaction barriers, and predict the stability of intermediates for a variety of metal centers and ligand environments. energyfrontier.ustohoku.ac.jpresearchgate.netnih.gov This allows for the in-silico screening of a large number of potential catalysts, identifying the most promising candidates for experimental synthesis and testing. For example, computational design has been instrumental in the development of novel rhodium-based catalysts for methane conversion. energyfrontier.us

The reaction medium itself also plays a crucial role. The properties of trifluoroacetic acid, such as its acidity and polarity, influence catalyst solubility, stability, and reactivity. researchgate.netmdpi.com The addition of co-solvents or additives can further modulate these properties. Future research should focus on a holistic approach that considers the interplay between the catalyst and the reaction medium. This includes the design of catalysts that are specifically tailored to function optimally in trifluoroacetic acid and the exploration of novel reaction media that may offer advantages in terms of selectivity and efficiency.

Deeper Understanding of Methane-Trifluoroacetic Acid Systematics at the Molecular Level

A comprehensive understanding of the interactions between methane, trifluoroacetic acid, and the catalyst at the molecular level is fundamental to the rational design of improved functionalization systems. This requires a combination of advanced spectroscopic techniques and theoretical calculations to probe the intricate details of the reaction mechanism.

Spectroscopic methods can provide valuable insights into the structure of the active catalytic species and the nature of its interaction with methane. For instance, in-situ spectroscopy can be used to monitor the reaction as it occurs, identifying key intermediates and transition states. Computational studies, such as DFT calculations, can complement these experimental observations by providing detailed information about the electronic structure of the catalyst and the energetics of different reaction pathways. acs.orgtohoku.ac.jpdntb.gov.uaresearchgate.netnih.govresearchgate.net

Key questions that need to be addressed include: How does trifluoroacetic acid participate in the C-H activation step? What is the precise nature of the methane-catalyst interaction? What are the factors that control the selectivity of the reaction? Answering these questions will require a concerted effort from both experimentalists and theoreticians. A deeper molecular-level understanding will not only facilitate the optimization of existing systems but also pave the way for the discovery of entirely new approaches to methane functionalization.

Exploration of Novel Functionalization Products and Derivatives

While the primary focus of methane functionalization in trifluoroacetic acid has been the synthesis of methyl trifluoroacetate, there is significant potential for the production of other valuable chemicals. kaist.ac.krresearchgate.netmdpi.comresearchgate.netacs.orgacs.orgrsc.orgrsc.orgrsc.org Methyl trifluoroacetate itself can serve as a versatile intermediate for the synthesis of other compounds, most notably methanol (B129727), through hydrolysis. energyfrontier.uswikipedia.orgwiley.com

Future research should explore the possibility of directly synthesizing other functionalized products from methane in a single step. For example, by introducing other reactants into the system, it may be possible to achieve different types of C-C or C-X bond formation. The synthesis of other esters, ethers, or even amides from methane could be envisioned.

Q & A

Q. What are the standard methods for synthesizing high-purity TFA from 2,2,2-trifluoroethanol?

  • Methodology : TFA is synthesized via oxidation of 2,2,2-trifluoroethanol using chromic oxide (CrO₃) as the oxidant under optimized conditions (80–100°C, 4 hours, molar ratio 1:1.25 for alcohol-to-oxidant). The reaction mixture is neutralized with 30% NaOH, followed by distillation to isolate TFA (purity >98%, yield up to 77%). Recycling the distillation mother liquid with sulfuric acid (molar ratio 1:5) allows reuse without significant yield loss .

Q. How can 31P NMR spectroscopy be used to study Brønsted acid interactions in TFA-based systems?

  • Methodology : Prepare solutions of TFA and triethylphosphine oxide (TEPO) in deuterated solvents (e.g., CDCl₃ or methanol-d₄). Acquire 31P NMR spectra to observe chemical shift changes in TEPO, which correlate with acid strength and hydrogen-bonding interactions. Calibrate against reference acids (e.g., acetic acid, methanesulfonic acid) to quantify TFA’s acidity in solution .

Q. What analytical techniques are recommended for detecting TFA in environmental samples?

  • Methodology : Use liquid-liquid extraction (LLE) or headspace (HS) techniques combined with gas chromatography-mass spectrometry (GC-MS) or ion chromatography. For trace analysis in precipitation, LLE with dichloromethane or ethyl acetate is effective, achieving detection limits of <10 ng/L. Validate results against certified reference materials to address matrix interferences .

Advanced Research Questions

Q. How can catalytic systems involving TFA enhance methane oxidation to methanol?

  • Methodology : Design a homogeneous Pd(II)-catalyzed system using TFA as the solvent and H₂O₂ as the oxidant. At 80°C and 5.5 MPa methane pressure, TFA is oxidized in situ to trifluoroperacetic acid (TFPA), which reacts with methane to form methyl trifluoroacetate. Hydrolyze the ester to methanol using aqueous NaOH. Monitor reaction progress via ¹⁹F NMR to detect intermediates (e.g., TFPA) and optimize Pd(II) acetate concentrations to suppress over-oxidation .

Q. What computational approaches validate Sb(TFA)₅ as a catalyst for methane functionalization?

  • Methodology : Perform density functional theory (DFT) calculations to model Sb(TFA)₅ in TFA solvent. Analyze C-H activation barriers (<30 kcal/mol) and compare pathways (e.g., carbocation vs. metal-alkyl mechanisms). Experimental validation involves in situ generation of Sb(TFA)₅, methane exposure at 5.5 MPa, and GC-MS analysis of trifluoroacetate ester products. Correlate DFT-predicted activation energies with experimental turnover frequencies .

Q. How can contradictory yield data in TFA-mediated acylations be resolved?

  • Methodology : Systematically vary reaction parameters (e.g., anhydride-to-substrate ratio, solvent polarity, temperature). For example, 2,2,2-trifluoroacetic anhydride (TFAA) optimizes N-acylbenzotriazole synthesis at 1.0 equiv TFAA and 2.5 equiv benzotriazole in dichloromethane (35°C, 1–16 hours). Use high-throughput screening to identify solvent effects (e.g., toluene vs. chloroform) and quantify byproducts via HPLC to refine yield calculations .

Experimental Design and Data Analysis

Q. What protocols mitigate TFA-induced side reactions in peptide synthesis?

  • Methodology : Avoid prolonged exposure to TFA during resin cleavage by using scavengers (e.g., triisopropylsilane) to suppress alkylation side products. For sensitive substrates, replace TFA with milder acids (e.g., HCl/dioxane) or employ TFA salts (e.g., ammonium trifluoroacetate) to buffer acidity. Validate purity via LC-MS and compare retention times with standards .

Q. How do fluorine substituents in TFA influence its acidity compared to acetic acid?

  • Methodology : Measure pKa values in aqueous and non-aqueous solvents using potentiometric titration or UV-Vis spectroscopy with pH-sensitive dyes. The electron-withdrawing CF₃ group lowers TFA’s pKa to ~0.23 (vs. acetic acid’s 4.76), enhancing its Brønsted acidity. Computational studies (e.g., natural bond orbital analysis) quantify the inductive effect of fluorine atoms on carboxylate stabilization .

Environmental and Metabolic Studies

Q. What are the environmental implications of TFA accumulation from HCFC-133a degradation?

  • Methodology : Expose rodent models (e.g., Wistar rats) to HCFC-133a and quantify urinary metabolites (TFA, 2,2,2-trifluoroethanol) via ¹⁹F NMR. Simulate environmental hydrolysis using UV irradiation or microbial cultures to track TFA formation. Compare degradation rates in groundwater vs. atmospheric models to assess long-term ecological risks .

Q. How can TFA’s role as a metabolic intermediate inform toxicity studies?

  • Methodology :
    Incubate liver microsomes with HCFC-133a and NADPH to monitor cytochrome P-450-mediated oxidation to TFA. Use LC-MS/MS to detect TFA-adducted biomolecules (e.g., proteins, DNA). Correlate adduct levels with cytotoxicity assays (e.g., MTT) in hepatocyte models to establish dose-response relationships .

Tables for Key Data

Table 1. Optimized Conditions for TFA Synthesis from 2,2,2-Trifluoroethanol

ParameterValue
OxidantChromic oxide (CrO₃)
Temperature80–100°C
Reaction Time4 hours
Molar Ratio (Alcohol:Oxidant)1:1.25
Yield77% (purity >98%)

Table 2. Analytical Techniques for TFA Detection

TechniqueDetection LimitKey Applications
LLE-GC-MS<10 ng/LEnvironmental water samples
¹⁹F NMRµM rangeMetabolic studies
Ion Chromatography1–50 µg/LPrecipitation analysis

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